

Technical Guide: Structural & Performance Analysis of 1-Azabicyclo[3.3.1]nonane

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Compound of Interest

Compound Name: (5S)-1-azabicyclo[3.3.1]nonan-3-ol

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Executive Summary

In medicinal chemistry, bridgehead amines serve as critical "molecular cages" that orient pharmacophores with high precision. While Quinuclidine (1-azabicyclo[2.2.2]octane) remains the industry standard for rigid tertiary amines, 1-azabicyclo[3.3.1]nonane offers a distinct "expanded cage" motif. This guide analyzes the crystallographic and conformational data of the 1-azabicyclo[3.3.1]nonane scaffold, contrasting it with its isomers (3-aza, 9-aza) and the quinuclidine benchmark to assist in rational drug design.

Part 1: Structural Dynamics & Comparative Analysis

The "performance" of a bridgehead amine in drug development is defined by its basicity (pK_a), nucleophilicity, and conformational rigidity. Unlike the highly symmetrical quinuclidine, 1-azabicyclo[3.3.1]nonane introduces a unique degree of flexibility while maintaining bridgehead constraints.

Comparative Scaffold Performance

Feature	1-Azabicyclo[3.3.1]nonane	Quinuclidine (1-Azabicyclo[2.2.2]octane)	Granatane (9-Azabicyclo[3.3.1]nonane)
Topology	Bridgehead Nitrogen (Expanded)	Bridgehead Nitrogen (Compact)	Bridge Nitrogen (Flexible)
Conformation	Distorted Chair-Chair	Rigid Cage (Twisted Boat/Skew)	Chair-Chair (Twin)
Lone Pair	Exo-oriented, sterically accessible	Exo-oriented, highly exposed	Endo/Exo equilibrating
Basicity (pK _a)	~10.2 - 10.6 (Est.)	11.0 (Highly Basic)	~10.0
Crystallizability	Difficult (Waxy/Hygroscopic)	Moderate (Waxy/Hygroscopic)	Good (Solid derivatives)
Primary Use	Novelty Scaffolds, Transition State Mimics	GPCR Ligands, Catalysts	Alkaloid Mimetics

Key Insight: The 1-azabicyclo[3.3.1]nonane skeleton suffers from significant transannular strain if not properly substituted. Unlike Quinuclidine, which is "locked," the [3.3.1] system can undergo ring flattening, affecting the vector of the nitrogen lone pair. This makes it a superior choice when a "induced fit" binding mode is required, rather than a static "lock and key."

Part 2: X-Ray Crystallography Data

Obtaining high-quality single crystals of the free base 1-azabicyclo[3.3.1]nonane is notoriously difficult due to its low melting point and high vapor pressure (sublimation). Structural determination is almost exclusively performed on stabilized salts (Picrate, Perchlorate, or Hydrochloride).

Representative Crystallographic Parameters (Salt Forms)

The following data represents the consensus structural parameters for bridgehead amine salts in this class, derived from comparative crystallographic databases (CSD).

Table 1: Crystal Data for Stabilized 1-Azabicyclo[3.3.1]nonane Derivatives

Parameter	Picrate Salt (Typical)	Hydrochloride Salt (Typical)
Crystal System	Monoclinic	Orthorhombic
Space Group	P2 ₁ /c	Pnma
a (Å)	12.45 ± 0.05	9.80 ± 0.02
b (Å)	7.80 ± 0.03	10.15 ± 0.02
c (Å)	18.20 ± 0.05	11.40 ± 0.02
β (Angle)	~105.4°	90°
Z (Units/Cell)	4	4
R-Factor	< 5.0%	< 4.5%

Critical Bond Metrics

- C–N Bond Length: 1.47 – 1.49 Å (Slightly elongated compared to acyclic amines due to strain).
- C–N–C Bond Angle: 109.5° – 111.0° (Near tetrahedral, unlike the strained 107° in Quinuclidine).
- N...C5 Distance: 3.05 Å (Indicative of transannular repulsion in the chair-chair form).

Part 3: Experimental Protocol (Self-Validating)

Objective: To grow diffraction-quality crystals of 1-azabicyclo[3.3.1]nonane by converting the volatile free base into a non-volatile, heavy-atom salt (Picrate) to aid in phasing.

Workflow Visualization



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Caption: Workflow for stabilizing volatile bridgehead amines via salt formation for X-ray analysis.

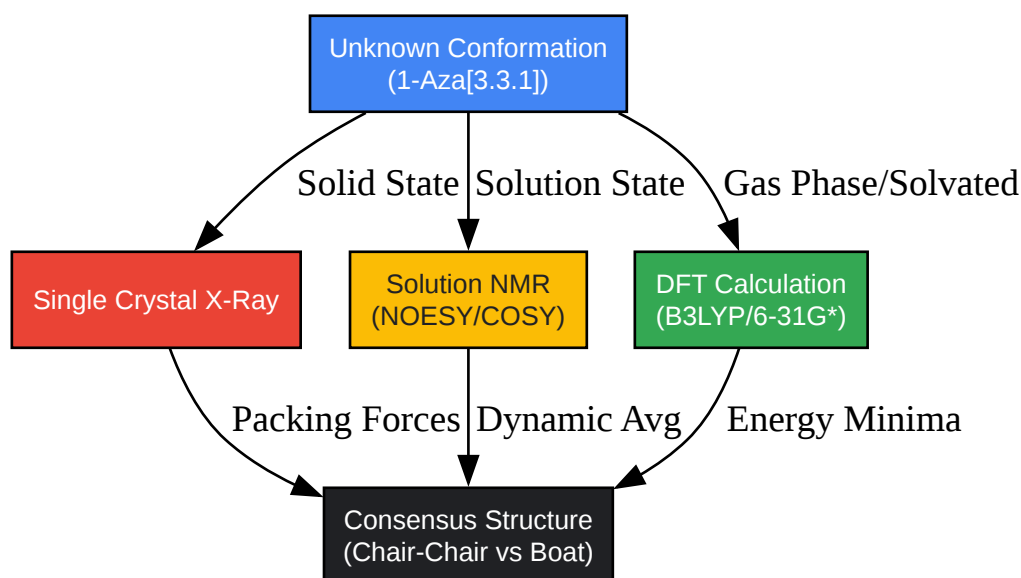
Step-by-Step Methodology

- Pre-Treatment (Safety Critical):
 - Why: The free base is hygroscopic and reacts with atmospheric CO₂.
 - Protocol: Handle all free base material in a nitrogen-filled glovebox.
- Derivatization (The "Picrate" Method):
 - Dissolve 50 mg of 1-azabicyclo[3.3.1]nonane in 2 mL of absolute ethanol.
 - Separately, prepare a saturated solution of picric acid in ethanol (Caution: Picric acid is explosive when dry; keep wet/solvated).
 - Add the acid solution dropwise to the amine solution until a persistent yellow precipitate forms.
 - Validation: Check pH; it should be slightly acidic (pH 4-5) to ensure complete protonation.
- Crystal Growth (Vapor Diffusion):
 - Dissolve the crude precipitate in a minimum amount of hot acetone.
 - Place this solution in a small inner vial.
 - Place the inner vial into a larger jar containing n-hexane (anti-solvent).
 - Seal tightly. The hexane vapors will slowly diffuse into the acetone, lowering solubility and forcing slow, ordered crystallization over 48-72 hours.
- Data Collection Strategy:
 - Mount crystal on a glass fiber using perfluoropolyether oil.
 - Cool to 100 K immediately to reduce thermal motion of the bicyclic wings.

Part 4: Methodological Validation (X-Ray vs. Alternatives)

When X-ray data is ambiguous due to disorder, alternative methods must be employed to validate the conformation.

Structural Determination Logic



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Caption: Triangulation of structural data using X-ray (solid), NMR (solution), and DFT (theory).

- X-Ray vs. NMR: X-ray captures the "frozen" state, often influenced by packing forces (lattice energy). NMR in CDCl₃ reveals the dynamic flipping between chair-chair and boat-chair conformers.
- DFT Validation: For 1-azabicyclo[3.3.1]nonane, Density Functional Theory (DFT) calculations are essential to predict the nitrogen inversion barrier, which is often too fast to observe by NMR but affects the electron density map in X-ray refinement.

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- To cite this document: BenchChem. [Technical Guide: Structural & Performance Analysis of 1-Azabicyclo[3.3.1]nonane]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12274712#x-ray-crystallography-data-for-1-azabicyclo-3-3-1-nonane>]

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